molecular formula C8H5F3N2O B1429772 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine CAS No. 20844-69-3

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Cat. No.: B1429772
CAS No.: 20844-69-3
M. Wt: 202.13 g/mol
InChI Key: JTDXQCUQIUYDDA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoxazole ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compounds it is part of.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-aminophenol with trifluoroacetic anhydride in the presence of a base, followed by cyclization to form the benzoxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzoxazole derivative with an additional oxygen-containing functional group, while reduction may produce a benzoxazole with a reduced trifluoromethyl group .

Scientific Research Applications

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-2-aminobenzoxazole
  • 5-(Trifluoromethyl)-1,3-benzothiazol-2-amine
  • 5-(Trifluoromethyl)-1,3-benzimidazol-2-amine

Uniqueness

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine is unique due to its specific structural features and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDXQCUQIUYDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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